4-Fluoro-2-(trifluoromethyl)benzamide

Description

The exact mass of the compound 4-Fluoro-2-(trifluoromethyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

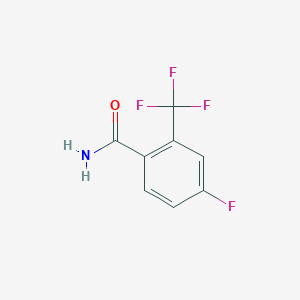

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJKVZCCWLPFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345585 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207919-06-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207919-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207919-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after. Among these, 4-Fluoro-2-(trifluoromethyl)benzamide (CAS Number: 207919-06-0 ) emerges as a pivotal intermediate, combining the benefits of a trifluoromethyl group and a fluorine substituent on a versatile benzamide core.[1] This guide provides an in-depth examination of its synthesis, physicochemical characteristics, and its significant role as a precursor in the development of targeted therapeutics, particularly in oncology.

Physicochemical and Structural Characteristics

4-Fluoro-2-(trifluoromethyl)benzamide is a solid, crystalline compound at standard conditions. The presence of both a highly electronegative fluorine atom and a trifluoromethyl group significantly influences its electronic properties and intermolecular interactions, which are critical for its function as a synthetic building block.

| Property | Value | Source |

| CAS Number | 207919-06-0 | [1] |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.12 g/mol | [1] |

| IUPAC Name | 4-fluoro-2-(trifluoromethyl)benzamide | [1] |

| Melting Point | 134 °C | |

| Boiling Point | 214.1 °C at 760 mmHg | |

| Density | 1.42 g/cm³ |

Synthesis Methodologies: A Self-Validating Approach

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzamide can be approached via two primary, reliable routes starting from commercially available precursors. The choice of method often depends on the scale of the synthesis and the availability of starting materials. Both pathways are designed to be self-validating, with clear reaction progression and straightforward purification.

Method A: Ammonolysis of 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

This is a direct and efficient method involving the reaction of the corresponding acyl chloride with an ammonia source. The high reactivity of the benzoyl chloride ensures a favorable reaction landscape.[2][3]

Caption: Workflow for the synthesis of 4-Fluoro-2-(trifluoromethyl)benzamide via ammonolysis.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 4-Fluoro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) and a suitable inert solvent such as isopropanol.[4] The vessel is cooled in an ice bath to manage the exothermic nature of the reaction.

-

Reagent Addition: Aqueous ammonia or ammonia gas is introduced slowly into the stirred solution. The reaction is highly favorable due to the excellent leaving group (chloride) and the electrophilicity of the carbonyl carbon.

-

Reaction Monitoring & Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the precipitated ammonium chloride byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Method B: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

This alternative route involves the conversion of a nitrile group to a primary amide. This method is particularly useful if the benzonitrile is a more accessible starting material. The hydrolysis can be catalyzed by acid or base.[5][6]

Experimental Protocol:

-

Reaction Setup: 4-Fluoro-2-(trifluoromethyl)benzonitrile is dissolved in a suitable solvent (e.g., isopropyl alcohol). A solution of a strong base, such as sodium hydroxide (2.0 eq), is added.[6]

-

Hydrolysis: The mixture is heated to reflux and stirred for several hours. The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating the hydrolysis process.

-

Reaction Monitoring & Work-up: The reaction is monitored by TLC for the disappearance of the starting nitrile. After completion, the mixture is cooled to room temperature, which may cause the product to precipitate.

-

Purification: The crude product is collected by filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization to yield pure 4-Fluoro-2-(trifluoromethyl)benzamide.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 4-Fluoro-2-(trifluoromethyl)benzamide scaffold is of significant interest in the development of small molecule inhibitors for various disease targets, most notably in oncology. The benzamide moiety can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with protein targets.

Role in PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) of cancer cells, a concept known as synthetic lethality.[7][8] Many PARP inhibitors feature a benzamide core, which mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the enzyme's catalytic activity.[7]

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is deficient.[7] When PARP is inhibited, single-strand breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In these HR-deficient cells, the breaks cannot be repaired, leading to genomic instability and cell death.[9] The specific substitution pattern of 4-Fluoro-2-(trifluoromethyl)benzamide can be utilized to fine-tune the potency, selectivity, and pharmacokinetic properties of PARP inhibitors.

Sources

- 1. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzoyl chloride on treatment with ammonia gives [allen.in]

- 4. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. oatext.com [oatext.com]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: A Key Fluorinated Moiety in Modern Chemistry

An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzamide

4-Fluoro-2-(trifluoromethyl)benzamide is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its structure, featuring a benzamide core strategically substituted with both a fluorine atom and a trifluoromethyl group, imparts a unique combination of physicochemical properties. These substituents are not mere decorations; they are powerful tools used by scientists to modulate lipophilicity, enhance metabolic stability, and fine-tune the electronic character of target molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the structure, synthesis, characterization, and application of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. The data below, compiled from authoritative chemical databases, provides a quantitative snapshot of 4-Fluoro-2-(trifluoromethyl)benzamide.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-2-(trifluoromethyl)benzamide | [1] |

| CAS Number | 207919-06-0 | [1][2] |

| Molecular Formula | C₈H₅F₄NO | [1][2] |

| Molecular Weight | 207.12 g/mol | [1][2] |

| InChI | InChI=1S/C8H5F4NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11,12)/h1-3H,(H2,13,14) | [1][2] |

| InChIKey | HRJKVZCCWLPFMF-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C=C1F)C(F)(F)F)C(=O)N | [1] |

| Appearance | White to off-white solid (typical) | Vendor Data |

| Melting Point | Not specified in provided sources | |

| Boiling Point | Not specified in provided sources |

The Molecular Architecture: A Rationale for Utility

The utility of 4-Fluoro-2-(trifluoromethyl)benzamide in advanced synthesis stems directly from the interplay of its three core functional components: the trifluoromethyl group, the fluorine atom, and the primary amide.

Caption: 2D structure of 4-Fluoro-2-(trifluoromethyl)benzamide.

-

The Trifluoromethyl (-CF₃) Group : This powerful electron-withdrawing group is a cornerstone of modern drug design. Its inclusion significantly increases the metabolic stability of the aromatic ring by blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, its high lipophilicity (Hansch π value of +0.88) can enhance membrane permeability and improve binding affinity to protein targets.[3]

-

The Fluoro (-F) Group : As the most electronegative element, the fluorine atom at the 4-position strongly influences the electronic environment of the ring and the acidity of the amide protons. This modification can alter a drug candidate's pKa, improving its absorption and distribution profile, and can introduce favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a target's binding pocket.

-

The Primary Amide (-CONH₂) : The amide group is a versatile functional handle. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making it crucial for molecular recognition at biological targets. Synthetically, it is a stable functional group but can be hydrolyzed or serve as a precursor for synthesizing other nitrogen-containing heterocycles.

Synthesis and Retrosynthetic Analysis

The preparation of 4-Fluoro-2-(trifluoromethyl)benzamide is most reliably achieved through the amidation of its corresponding carboxylic acid precursor, 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) .[4] This common transformation in organic chemistry can be accomplished via several methods, with the acyl chloride intermediate pathway being one of the most robust and scalable.

The causality behind this two-step approach is rooted in the reactivity of the carboxyl group. A carboxylic acid is not sufficiently electrophilic to react directly with an amine source like ammonia under mild conditions; an acid-base reaction is more likely.[5][6] Therefore, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride achieve this by forming a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic acyl substitution with ammonia to yield the desired amide.

Caption: General synthetic workflow for the preparation of the target benzamide.

Spectroscopic Characterization Profile

Validation of the molecular structure is a non-negotiable step in synthesis. The following spectroscopic data are characteristic of 4-Fluoro-2-(trifluoromethyl)benzamide and provide a definitive fingerprint for its identification.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. The NIST Chemistry WebBook shows characteristic absorption bands for this molecule.[2] Key expected peaks include:

-

N-H stretching : Two distinct bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.

-

C=O stretching (Amide I band) : A strong, sharp absorption around 1650-1680 cm⁻¹.

-

C-F stretching : Strong absorptions in the 1100-1350 cm⁻¹ region, indicative of both the aryl-F and CF₃ groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region will display complex splitting patterns for the three protons on the benzene ring due to ¹H-¹H and ¹H-¹⁹F coupling. The two amide protons (-NH₂) will typically appear as a broad singlet that is exchangeable with D₂O.

-

¹³C NMR : The spectrum will show eight distinct carbon signals. The carbon of the trifluoromethyl group will characteristically appear as a quartet due to one-bond C-F coupling.

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds. Two signals are expected: a singlet for the -CF₃ group and another signal for the single fluorine atom attached to the ring, which will show coupling to adjacent aromatic protons.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 207.13.[2] The fragmentation pattern would likely involve the loss of the amide group and other characteristic cleavages.

Applications in Research and Drug Development

The true value of 4-Fluoro-2-(trifluoromethyl)benzamide lies in its application as a versatile scaffold. Benzamide derivatives are a privileged structure class in pharmacology, appearing in a wide array of approved drugs.[7]

-

Hedgehog Signaling Pathway Inhibitors : Research has shown that trifluoromethyl-containing benzamides can be potent inhibitors of the Hedgehog signaling pathway, which is implicated in several forms of cancer.[8] The specific substitution pattern on the benzamide core is critical for achieving high potency and desirable pharmacokinetic properties.

-

Scaffold for Compound Libraries : The amide functionality serves as a convenient attachment point for building diverse chemical libraries. By reacting the precursor, 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, with a variety of amines, researchers can rapidly generate hundreds or thousands of related compounds for high-throughput screening against biological targets.

-

Fine-Tuning Pharmacokinetics : In drug discovery, moving a substituent like a fluorine or trifluoromethyl group around the aromatic core is a common strategy known as "fluorine scanning."[8] This allows medicinal chemists to systematically optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile. The title compound is a key player in such optimization strategies.

Experimental Protocol: Synthesis and Validation

This section provides a robust, self-validating protocol for the laboratory-scale synthesis of 4-Fluoro-2-(trifluoromethyl)benzamide. The procedure is designed to ensure high purity, with integrated characterization steps to confirm the identity of the final product.

Objective : To synthesize 4-Fluoro-2-(trifluoromethyl)benzamide from 4-Fluoro-2-(trifluoromethyl)benzoic acid via an acyl chloride intermediate.

Part A: Synthesis

Step 1: Activation to 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

-

Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent Addition : Add anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Catalyst : Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that accelerates the conversion to the acyl chloride.

-

Reagent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride (1.2 eq) dropwise via a syringe.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be gently warmed to 40 °C to ensure completion.

-

Workup : Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, often a yellow oil or low-melting solid, is used directly in the next step without further purification. Trustworthiness: It is critical to remove all excess activating agent to prevent unwanted side reactions during amidation.

Step 2: Amidation

-

Preparation : Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent such as DCM or tetrahydrofuran (THF) and place it in a clean flask under a nitrogen atmosphere.

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) (2-3 eq) dropwise with vigorous stirring. A white precipitate will form immediately. Causality: The reaction is highly exothermic; slow addition at low temperature is essential to control the reaction rate and minimize side products.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup :

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove any unreacted ammonia), saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Part B: Purification and Validation

-

Purification : The crude white solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) or by flash column chromatography on silica gel if necessary.

-

Validation :

-

Obtain the melting point of the purified solid.

-

Record the FT-IR spectrum and compare it to reference spectra to confirm the presence of amide N-H and C=O stretches.

-

Dissolve a sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Confirm that the chemical shifts, integration, and coupling patterns match the expected structure.

-

Obtain a mass spectrum to confirm the molecular weight of the compound.

-

Safety and Handling

4-Fluoro-2-(trifluoromethyl)benzamide and its synthetic intermediates require careful handling in a laboratory setting.

-

GHS Hazard Statements : According to aggregated data, this compound is classified with the following hazards[1]:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Precautions :

-

Always handle this chemical in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

The precursor, 4-Fluoro-2-(trifluoromethyl)benzoyl chloride, is corrosive and reacts with moisture; it must be handled with extreme care under anhydrous conditions.

-

Conclusion

4-Fluoro-2-(trifluoromethyl)benzamide is more than a simple chemical; it is a testament to the power of fluorine chemistry in modern science. Its carefully arranged substituents provide a platform for creating novel molecules with tailored properties. The trifluoromethyl group offers metabolic stability and lipophilicity, the fluorine atom modulates electronic properties, and the amide group provides a key interaction and synthetic anchor point. For the medicinal chemist, it is a scaffold for building potent therapeutics. For the materials scientist, it is a component for designing advanced functional materials. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

-

National Institute of Standards and Technology (NIST). 4-Fluoro-2-(trifluoromethyl)benzamide. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Clark, J. The Preparation of Amides. Chemguide. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

-

Chemcasts. 4-Fluoro-2-(trifluoromethyl)benzamide Properties vs Pressure. Chemcasts. [Link]

-

Chemcasts. 4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties. Chemcasts. [Link]

-

Khan Academy. Amide formation from carboxylic acid derivatives. YouTube. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. 4-Fluoro-2-(trifluoromethyl)benzamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(trifluoromethyl)benzamide. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 4-(Trifluoromethyl)benzamide. PubChem Compound Database. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Pharma-intermediate.com. [Link]

-

National Institute of Standards and Technology (NIST). 2-Fluoro-4-(trifluoromethyl)benzamide. NIST Chemistry WebBook. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

National Center for Biotechnology Information. 4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem Compound Database. [Link]

-

Zhang, H. et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous Flow Synthesis of Fluorinated Compounds. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. 4-Fluoro-3-(trifluoromethyl)benzamide. PubChem Compound Database. [Link]

-

Altundas, B. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

- 1. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-(trifluoromethyl)benzamide [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Fluoro-2-(trifluoromethyl)benzamide" synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzamide

Introduction

4-Fluoro-2-(trifluoromethyl)benzamide is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold imparts unique physicochemical properties to derivative molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2][3][4] This guide provides a comprehensive overview of the principal synthetic pathways to 4-Fluoro-2-(trifluoromethyl)benzamide, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific applications.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzamide can be approached via two primary retrosynthetic disconnections. The most intuitive pathway involves the formation of the amide bond from its corresponding carboxylic acid precursor. An alternative strategy relies on the partial hydrolysis of a nitrile intermediate.

Caption: Retrosynthetic analysis of 4-Fluoro-2-(trifluoromethyl)benzamide.

Pathway 1: Amidation of 4-Fluoro-2-(trifluoromethyl)benzoic Acid

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic chemistry. This pathway begins with the precursor 4-Fluoro-2-(trifluoromethyl)benzoic acid, which is commercially available or can be synthesized through various methods, such as the oxidation of 4-fluoro-2-(trifluoromethyl)benzaldehyde.[5] The core challenge of this pathway is activating the carboxylic acid's hydroxyl group, a poor leaving group, to facilitate nucleophilic attack by ammonia.

Via Acyl Chloride Intermediate

This classic, robust method involves a two-step process: conversion of the carboxylic acid to a highly reactive acyl chloride, followed by amination.

Caption: Experimental workflow for the acyl chloride pathway.

Causality and Mechanism: The carboxylic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. SOCl₂ is often preferred for its gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution with ammonia. An excess of ammonia or the addition of a non-nucleophilic base is crucial to neutralize the HCl generated in the final step, preventing the protonation of the ammonia nucleophile.[6]

Experimental Protocol: Acyl Chloride Method

-

Chlorination: To a solution of 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-70 °C) for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction's completion by TLC or LC-MS.

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-Fluoro-2-(trifluoromethyl)benzoyl chloride can often be used directly in the next step.

-

Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., THF or diethyl ether) and add it dropwise to a cooled (0 °C), stirred solution of excess concentrated aqueous ammonia (e.g., 28-30% NH₄OH).

-

Work-up and Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Fluoro-2-(trifluoromethyl)benzamide, which can be purified by recrystallization or column chromatography.

Direct Amidation via Coupling Reagents

To circumvent the often harsh conditions required for acyl chloride formation, direct coupling of the carboxylic acid with an amine source using stoichiometric activating agents is a widely used alternative.[7][8] This method is particularly valuable for sensitive substrates.

Causality and Mechanism: Coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), activate the carboxylic acid by converting the hydroxyl group into a better leaving group. For instance, EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily displaced by ammonia.

Experimental Protocol: EDC Coupling

-

Reaction Setup: Dissolve 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq), EDC·HCl (1.2 eq), and an activator such as hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable solvent like DMF or dichloromethane.

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

-

Amination: Add a source of ammonia, such as ammonium chloride (1.5 eq), followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Isolation: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic phase sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography or recrystallization.

Catalytic Amidation

Driven by the principles of green chemistry, catalytic methods for direct amide bond formation have gained significant interest.[7] These reactions minimize waste by using a substoichiometric amount of a catalyst, with water being the only byproduct.[8]

Causality and Mechanism: Boronic acid derivatives are effective catalysts for this transformation.[9][10] The reaction typically requires elevated temperatures and the removal of water, often achieved using a Dean-Stark apparatus or molecular sieves. The proposed mechanism involves the formation of a mixed anhydride between the boronic acid and the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the amine. While highly atom-economical, these methods can be limited by long reaction times and high temperatures.[9]

Pathway 2: Hydrolysis of 4-Fluoro-2-(trifluoromethyl)benzonitrile

An alternative route to the target amide is through the partial hydrolysis of the corresponding nitrile, 4-Fluoro-2-(trifluoromethyl)benzonitrile. This precursor can be synthesized from 4-amino-2-(trifluoromethyl)benzonitrile via a Sandmeyer cyanation reaction.[11][12]

Causality and Mechanism: The hydrolysis of nitriles to primary amides can be achieved under either acidic or basic conditions. The key is to control the reaction to prevent further hydrolysis to the carboxylic acid. Basic hydrolysis, for instance, often employs hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile. A more recent, eco-friendly approach utilizes aqueous extracts of plant ash, which are naturally basic and can promote the hydration of nitriles.[13]

Caption: General scheme for nitrile hydrolysis to an amide.

Experimental Protocol: Basic Nitrile Hydrolysis

-

Reaction Setup: Suspend 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a solvent such as DMSO or ethanol.

-

Reagent Addition: Add an aqueous solution of a base (e.g., potassium carbonate) followed by the slow, dropwise addition of hydrogen peroxide (30% aq. solution) while maintaining the temperature below 40 °C with an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the consumption of the starting nitrile by TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to obtain 4-Fluoro-2-(trifluoromethyl)benzamide.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on factors such as scale, substrate sensitivity, available equipment, and cost.

| Pathway | Method | Advantages | Disadvantages | Ideal Application |

| Pathway 1 | Acyl Chloride | High-yielding, reliable, uses inexpensive reagents (SOCl₂). | Harsh conditions (reflux, HCl byproduct), moisture-sensitive intermediate. | Large-scale synthesis where cost is a primary driver. |

| Pathway 1 | Coupling Reagents | Mild reaction conditions, high functional group tolerance, good yields. | Expensive reagents, generates stoichiometric waste, purification can be complex. | Small-scale synthesis, medicinal chemistry, sensitive or complex substrates. |

| Pathway 1 | Catalytic Amidation | Green (water is the only byproduct), atom-economical. | Often requires high temperatures, long reaction times, catalyst cost.[9] | Process chemistry research, development of sustainable manufacturing. |

| Pathway 2 | Nitrile Hydrolysis | Utilizes a different precursor, can be efficient. | Risk of over-hydrolysis to the carboxylic acid, nitrile precursor may not be readily available. | When the benzoic acid precursor is difficult to access or more expensive than the benzonitrile. |

Conclusion

The synthesis of 4-Fluoro-2-(trifluoromethyl)benzamide is most commonly and reliably achieved through the amidation of its carboxylic acid precursor. The classical acyl chloride route remains a workhorse for large-scale production due to its efficiency and low cost. For laboratory-scale synthesis, particularly with complex molecules, direct amidation using modern coupling reagents offers a milder and more versatile alternative, albeit at a higher cost and with a greater waste profile. The hydrolysis of the corresponding benzonitrile presents a viable, though less common, alternative. As the field of chemistry continues to advance, catalytic amidation methods hold significant promise for developing more sustainable and environmentally benign processes for the production of this and other valuable amide-containing compounds.

References

-

Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]

-

Chapter 17: Catalytic Amide Bond Forming Methods. (n.d.). Royal Society of Chemistry. [Link]

-

The preparation of amides. (n.d.). Chemguide. [Link]

-

A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. [Link]

-

Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI. [Link]

-

Catalytic Amidation. (n.d.). University College London. [Link]

-

Trifluoromethylation. (n.d.). Wikipedia. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

-

Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (2013). PMC - NIH. [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (2021). ChemRxiv. [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ResearchGate. [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ACS Publications. [Link]

-

Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (2021). ACS Publications. [Link]

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). American Chemical Society. [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH. [Link]

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. (2018). Taylor & Francis Online. [Link]

-

Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2019). MDPI. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses. [Link]

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzamide. (n.d.). PubChem. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

-

2-Fluoro-4-(trifluoromethyl)benzamide. (n.d.). Oakwood Chemical. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzamide. (n.d.). NIST WebBook. [Link]

- Synthetic method of 2-trifluoromethyl benzamide. (n.d.).

-

4-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid amide. (n.d.). PubChem. [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide. (2009). PMC - NIH. [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide. (2009). ResearchGate. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Catalytic Amidation [catalyticamidation.info]

- 9. books.rsc.org [books.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Determining the Solubility of 4-Fluoro-2-(trifluoromethyl)benzamide

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth technical overview of 4-Fluoro-2-(trifluoromethyl)benzamide, focusing on the critical aspect of its solubility. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility profile in your own laboratory settings.

Introduction to 4-Fluoro-2-(trifluoromethyl)benzamide

4-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated aromatic amide. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold can significantly influence its physicochemical properties, including its solubility, lipophilicity, and metabolic stability. A comprehensive understanding of its solubility is paramount for its application in medicinal chemistry and drug development, as this property directly impacts bioavailability, formulation, and overall therapeutic efficacy.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-(trifluoromethyl)benzamide is presented in Table 1. These parameters provide a theoretical basis for anticipating its solubility behavior.

| Property | Value | Source |

| CAS Number | 207919-06-0 | [2][3] |

| Molecular Formula | C₈H₅F₄NO | [2][3] |

| Molecular Weight | 207.12 g/mol | [3] |

| IUPAC Name | 4-fluoro-2-(trifluoromethyl)benzamide | [3] |

The Critical Role of Solubility in Drug Development

Solubility is a pivotal physical property that dictates the extent to which a compound can dissolve in a solvent to form a homogeneous solution. In the context of drug development, aqueous solubility is of particular interest as it often correlates with oral bioavailability.[1] A compound must be in solution to be absorbed from the gastrointestinal tract into the bloodstream. Beyond bioavailability, solubility data is crucial for:

-

Formulation Development: Enabling the creation of suitable dosage forms (e.g., tablets, injections).

-

In Vitro Assays: Ensuring accurate and reproducible results in biological screening.

-

Purification and Manufacturing: Developing efficient crystallization and purification processes.

Factors Influencing the Solubility of 4-Fluoro-2-(trifluoromethyl)benzamide

The solubility of a compound is not an intrinsic constant but is influenced by a variety of internal and external factors.[4][5] Understanding these factors is key to manipulating and optimizing the solubility of 4-Fluoro-2-(trifluoromethyl)benzamide.

-

Molecular Structure: The presence of the polar amide group can facilitate hydrogen bonding with protic solvents, while the fluorinated benzene ring contributes to its hydrophobicity. The interplay of these functional groups will govern its solubility in different solvent systems.[6]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1]

-

pH of the Medium: As a benzamide derivative, the compound's ionization state, and therefore its solubility, can be influenced by the pH of the aqueous medium.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

-

Crystal Structure (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The amorphous form is typically more soluble than its crystalline counterparts.[7]

The logical relationship between these factors and the resulting solubility is visualized in the diagram below.

Caption: Factors influencing the solubility of a pharmaceutical compound.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the equilibrium solubility.[8][9] This method involves allowing an excess of the solid compound to equilibrate with a solvent over a specified period, followed by the quantification of the dissolved compound in the saturated solution.

Detailed Step-by-Step Protocol

4.1. Materials and Equipment:

-

4-Fluoro-2-(trifluoromethyl)benzamide (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone)

-

Incubator shaker capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Analytical balance, vials, and calibrated pipettes

4.2. Experimental Workflow:

The overall workflow for the shake-flask method is depicted below.

Caption: Shake-flask method workflow for equilibrium solubility.

4.3. Detailed Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 4-Fluoro-2-(trifluoromethyl)benzamide of a known concentration in a suitable organic solvent (e.g., DMSO) for the preparation of a standard curve.

-

Prepare the desired test solvents (e.g., PBS at pH 1.2, 4.5, and 6.8 to mimic physiological conditions).[10]

-

-

Incubation:

-

Add an excess amount of solid 4-Fluoro-2-(trifluoromethyl)benzamide to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

-

Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[10]

-

Incubate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.[10]

-

-

Sample Collection and Preparation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[8]

-

Dilute the filtered sample with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a standard curve by plotting the analytical response versus the known concentrations of the standard solutions.

-

Determine the concentration of 4-Fluoro-2-(trifluoromethyl)benzamide in the samples by interpolating their analytical response on the standard curve.

-

-

Data Analysis and Reporting:

-

Calculate the equilibrium solubility of the compound in each solvent, taking into account any dilution factors.

-

Report the solubility in units of mg/mL or µg/mL.

-

The results should be presented in a clear and organized manner, as shown in the illustrative table below.

-

Illustrative Data Presentation

While specific data for 4-Fluoro-2-(trifluoromethyl)benzamide is pending experimental determination, the following table illustrates how the solubility data for a related compound, benzamide, can be presented.[11]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | ~0.3 |

| Ethanol | 25 | Soluble |

| Methanol | 25 | Soluble |

| Acetone | 25 | Soluble |

Note: This data is for the parent compound benzamide and serves as an example.[6][11] Experimental determination is required for 4-Fluoro-2-(trifluoromethyl)benzamide.

Kinetic Solubility Assays for High-Throughput Screening

In early-stage drug discovery, where a large number of compounds need to be evaluated quickly, kinetic solubility assays are often employed.[12][13] These methods are faster and require less compound than the shake-flask method. A common approach is nephelometry, which measures the light scattering caused by the precipitation of a compound from a solution.[14]

Principle of Kinetic Solubility

In a typical kinetic solubility assay, a concentrated stock solution of the test compound in an organic solvent (usually DMSO) is added to an aqueous buffer.[15] The formation of a precipitate indicates that the compound's solubility limit has been exceeded.

Conclusion

A thorough understanding of the solubility of 4-Fluoro-2-(trifluoromethyl)benzamide is indispensable for its successful development and application. This guide has provided a comprehensive overview of the theoretical principles governing solubility and a detailed, field-proven protocol for its experimental determination using the shake-flask method. By meticulously following these methodologies, researchers can generate the robust and reliable solubility data necessary to make informed decisions throughout the drug discovery and development pipeline. The experimental determination of this key physicochemical parameter will undoubtedly pave the way for unlocking the full potential of 4-Fluoro-2-(trifluoromethyl)benzamide.

References

-

Chemcasts. 4-Fluoro-2-(trifluoromethyl)benzamide Properties vs Pressure | Density, Cp, Viscosity. [Link]

-

Chemcasts. 4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties. [Link]

-

Solubility of Things. Benzamide. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]

-

Wikipedia. Benzamide. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Drug Delivery Leader. 4 Factors Affecting Solubility Of Drugs. [Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

-

World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. 2-Fluoro-4-(trifluoromethyl)benzamide. [Link]

-

IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Results of benzamide solubility measurements and computations. All.... [Link]

-

GVK BIO. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. who.int [who.int]

- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. rheolution.com [rheolution.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Spectroscopic Guide to 4-Fluoro-2-(trifluoromethyl)benzamide: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4-Fluoro-2-(trifluoromethyl)benzamide, a compound featuring a trifluoromethyl group ortho to a benzamide functionality and a fluorine atom at the para position, presents a unique spectroscopic challenge and a rich dataset for structural elucidation. The interplay of these electron-withdrawing groups significantly influences the electronic environment of the aromatic ring and, consequently, its spectral properties.

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-2-(trifluoromethyl)benzamide (C₈H₅F₄NO, Molecular Weight: 207.13 g/mol [1][2]). We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features will be explained, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the characterization of complex aromatic compounds.

Molecular Structure and Spectroscopic Overview

The structural framework of 4-Fluoro-2-(trifluoromethyl)benzamide is foundational to understanding its spectral output. The orientation of the substituents dictates the electronic distribution and steric interactions within the molecule.

Caption: Molecular structure of 4-Fluoro-2-(trifluoromethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 4-Fluoro-2-(trifluoromethyl)benzamide, the ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative due to the presence of spin-active nuclei and their through-bond couplings.

Please note: The following NMR data are predicted based on established substituent effects and data from structurally similar compounds, as direct experimental spectra for this specific molecule are not widely published. The predictions are informed by data on related benzamides and fluorinated aromatic compounds.[4][5][6]

¹H NMR Spectroscopy (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will likely appear as a broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.0 - 8.2 | Broad Singlet | - | -NH₂ |

| ~ 7.8 - 7.9 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 5-6 | H-6 |

| ~ 7.6 - 7.7 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 | H-5 |

| ~ 7.4 - 7.5 | Doublet of Doublets | J(H-H) ≈ 2-3, J(H-F) ≈ 8-9 | H-3 |

Expertise & Experience:

-

H-6: This proton is ortho to the amide group and meta to the fluorine, leading to a downfield shift. It will be split by H-5 (ortho coupling) and the fluorine at C-4 (meta coupling).

-

H-5: This proton is ortho to the fluorine and meta to both the amide and trifluoromethyl groups. It will be split by H-6 (ortho coupling) and H-3 (meta coupling).

-

H-3: This proton is ortho to the trifluoromethyl group and the fluorine atom. The strong electron-withdrawing nature of these groups will shift it downfield. It will be split by H-5 (meta coupling) and the fluorine at C-4 (ortho coupling).

-

-NH₂: The amide protons are typically broad due to quadrupole broadening from the nitrogen atom and may exchange with trace amounts of water in the solvent, further broadening the signal.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals. The carbon signals will be split by the fluorine atoms (C-F coupling).

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 168 | Singlet | C=O |

| ~ 165 | Doublet | C-4 |

| ~ 135 | Quartet | C-2 |

| ~ 132 | Doublet | C-6 |

| ~ 130 | Singlet | C-1 |

| ~ 124 | Quartet | -CF₃ |

| ~ 120 | Doublet | C-5 |

| ~ 115 | Doublet | C-3 |

Expertise & Experience:

-

C-F Coupling: The carbon directly attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF). Other carbons will show smaller two-, three-, or four-bond couplings. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the CF₃ group (C-2) will also show a quartet splitting due to two-bond coupling.

-

Chemical Shifts: The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, and the amide group. The C-4 carbon, bonded to fluorine, will be significantly downfield. The carbonyl carbon of the amide will appear at the lowest field.

¹⁹F NMR Spectroscopy (Predicted)

A ¹⁹F NMR spectrum would be highly valuable, showing two distinct signals: one for the fluorine atom on the ring and one for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -105 to -115 | Multiplet | Ar-F |

Expertise & Experience: The trifluoromethyl group typically appears as a singlet in this region. The aromatic fluorine will be a multiplet due to coupling with the aromatic protons (H-3 and H-5).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum for 4-Fluoro-2-(trifluoromethyl)benzamide is available through the NIST WebBook.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3500 - 3300 | Medium | N-H stretching vibrations (asymmetric and symmetric) |

| ~ 1700 - 1660 | Strong | C=O stretching vibration (Amide I band) |

| ~ 1620 - 1580 | Medium | N-H bending vibration (Amide II band) and C=C aromatic stretching |

| ~ 1350 - 1100 | Strong | C-F stretching vibrations (from -CF₃ and Ar-F) |

| ~ 850 - 800 | Strong | C-H out-of-plane bending |

Expertise & Experience: The presence of a primary amide is confirmed by the two N-H stretching bands and the characteristic strong C=O stretch (Amide I) and N-H bend (Amide II). The very strong absorptions in the 1350-1100 cm⁻¹ region are a hallmark of compounds containing trifluoromethyl and aryl-fluoride groups.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum for this compound is available from the NIST WebBook.[2] The molecular ion peak ([M]⁺˙) is expected at m/z 207.

Key Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 207 | [C₈H₅F₄NO]⁺˙ (Molecular Ion) |

| 191 | [M - NH₂]⁺ |

| 163 | [M - NH₂ - CO]⁺ |

| 144 | [M - CF₃]⁺ |

Trustworthiness: The fragmentation pattern is a self-validating system. The logical loss of stable neutral fragments from the molecular ion provides strong evidence for the proposed structure.

Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for 4-Fluoro-2-(trifluoromethyl)benzamide.

Expertise & Experience: The initial fragmentation is likely the loss of the amino radical (•NH₂) to form a stable acylium ion at m/z 191. Subsequent loss of carbon monoxide (CO) would lead to the fragment at m/z 163. Loss of the trifluoromethyl radical (•CF₃) is also a possible fragmentation route.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2-(trifluoromethyl)benzamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.[3]

-

¹H NMR Acquisition: Acquire the spectrum using a single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. A relaxation delay of 1-2 seconds and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A typical spectral width of 0 to 200 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

-

Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background scan of the clean ATR crystal before running the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and all significant fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the unequivocal structural confirmation of 4-Fluoro-2-(trifluoromethyl)benzamide. While NMR elucidates the precise connectivity of the carbon and hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and valuable information on the molecule's stability and fragmentation. This guide serves as a comprehensive reference for the interpretation of the spectral data of this and structurally related compounds, underscoring the importance of a multi-technique approach in modern chemical analysis.

References

-

Seki, S., et al. (1955). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Pharmaceutical Bulletin, 3(3), 179-184. Available at: [Link]

- Supporting Information for publications on related compounds. (Various). Data for structurally similar molecules used for prediction.

-

PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-(trifluoromethyl)benzamide [webbook.nist.gov]

- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Fluorobenzamide(824-75-9) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 4-Fluoro-2-(trifluoromethyl)benzamide: A Technical Guide to a Potential Bioactive Scaffold

Abstract

The benzamide functional group represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents. When substituted with fluorine and trifluoromethyl groups, the resulting scaffold, exemplified by 4-Fluoro-2-(trifluoromethyl)benzamide, presents a compelling case for novel pharmacological activity. The strategic placement of a fluorine atom at the para position and a trifluoromethyl group at the ortho position can significantly influence the molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity. This technical guide delves into the hypothesized mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzamide, drawing upon structure-activity relationships of analogous compounds. We will explore its potential as a modulator of key cellular signaling pathways and provide a comprehensive framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this intriguing molecule.

Introduction: The Architectural Significance of Fluorine and Trifluoromethyl Moieties in Benzamide Scaffolds

The benzamide moiety is a privileged structure in drug discovery, renowned for its ability to participate in hydrogen bonding and other non-covalent interactions within biological targets. The introduction of fluorine and trifluoromethyl groups into this scaffold is a well-established strategy to enhance drug-like properties.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that can profoundly impact a molecule's biological profile. Its presence often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity conferred by the -CF3 group can improve a compound's ability to traverse cellular membranes, a critical attribute for reaching intracellular targets. Research has also indicated that the trifluoromethyl group can directly contribute to enhanced binding affinity and selectivity for specific biological targets.

The fluorine (F) atom , with its high electronegativity and small atomic size, provides unique advantages in drug design. Fluorine substitution can modulate the pKa of nearby functional groups, thereby influencing bioavailability and receptor affinity.[1] The carbon-fluorine bond is exceptionally strong, further contributing to the metabolic stability of the parent molecule.

Given these well-documented contributions, 4-Fluoro-2-(trifluoromethyl)benzamide emerges as a compound with significant, yet largely unexplored, therapeutic potential.

A Hypothesized Mechanism of Action: Modulation of Kinase Signaling Pathways

While direct experimental evidence for the mechanism of action of 4-Fluoro-2-(trifluoromethyl)benzamide is not yet available in the public domain, an analysis of structurally related compounds allows for the formulation of a scientifically grounded hypothesis. Numerous benzamide derivatives have been identified as potent inhibitors of various enzymes, including glycogen phosphorylase, carbonic anhydrase, and acetylcholinesterase.[2][3][4] Moreover, ortho-substituted benzamides have shown promise as dual-target inhibitors, for instance, against EGFR and HDAC3.[5]

Considering the electronic properties conferred by the ortho-trifluoromethyl and para-fluoro substitutions, we hypothesize that 4-Fluoro-2-(trifluoromethyl)benzamide acts as a modulator of intracellular kinase signaling pathways. The electron-withdrawing nature of both substituents can influence the electron density of the benzamide core, potentially facilitating interactions with the ATP-binding pocket of various kinases. The trifluoromethyl group, in particular, can form strong, non-covalent interactions, including halogen bonds, which can enhance binding affinity and selectivity.

This hypothesis is supported by the known activities of structurally similar compounds that target key signaling kinases implicated in a range of pathologies, from oncology to inflammatory diseases.

Prospective Experimental Validation: A Roadmap to Elucidating the Mechanism of Action

To rigorously test our hypothesized mechanism of action, a multi-pronged experimental approach is required. The following protocols outline a logical progression from broad, high-throughput screening to specific, target-based validation.

Initial Profiling: Broad-Spectrum Kinase Inhibition Assay

A preliminary assessment of the compound's activity across a wide range of kinases is a crucial first step. This provides an unbiased view of its potential targets.

Experimental Protocol: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a stock solution of 4-Fluoro-2-(trifluoromethyl)benzamide in DMSO at a concentration of 10 mM.

-

Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Promega) that offers screening against a large number of human kinases (typically >400). The compound will be tested at a standard concentration (e.g., 10 µM).

-

Kinase Reaction: The assay is typically performed in a 384-well plate format. Each well contains a specific kinase, its corresponding substrate, and ATP. The test compound is added to the reaction mixture.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as radiometric assays (33P-ATP) or fluorescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as a kinase exhibiting >50% inhibition at the screening concentration.

Logical Workflow for Kinase Inhibition Screening

Caption: A stepwise workflow for identifying and validating kinase targets.

Secondary Validation: Dose-Response and Cellular Target Engagement

Once potential kinase targets are identified, the next step is to determine the potency of inhibition and confirm target engagement in a cellular context.

Experimental Protocol: IC50 Determination

-

Compound Dilution: Prepare a serial dilution of 4-Fluoro-2-(trifluoromethyl)benzamide, typically a 10-point curve with 3-fold dilutions, starting from a high concentration (e.g., 100 µM).

-

Kinase Assay: Perform the kinase assay for the "hit" kinases as described in the initial screen, but with the range of compound concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the target kinase) and treat the cells with either vehicle (DMSO) or 4-Fluoro-2-(trifluoromethyl)benzamide at various concentrations.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured and precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

-

Data Analysis: A shift in the melting temperature of the target kinase in the presence of the compound indicates direct binding.

Quantitative Data from Analogous Compounds

To further support the plausibility of our hypothesized mechanism, the following table summarizes the inhibitory activities of structurally related benzamide derivatives against various enzymes.

| Compound Class | Target Enzyme | Reported IC50/Ki | Reference |

| Benzamide Derivatives | Glycogen Phosphorylase a | IC50 = 2.68 µM | [2] |

| Benzamide-Sulfonamides | Carbonic Anhydrase I (hCA I) | Ki = 4.07 - 29.70 nM | [6] |

| Benzamide-Sulfonamides | Carbonic Anhydrase II (hCA II) | Ki = 10.68 - 37.16 nM | [6] |

| Benzamide-Sulfonamides | Acetylcholinesterase (AChE) | Ki = 8.91 - 34.02 nM | [6] |

| N-benzyl-2-fluorobenzamides | EGFR | IC50 = 20.34 nM | [5] |

| N-benzyl-2-fluorobenzamides | HDAC3 | IC50 = 1.09 µM | [5] |

This data is for illustrative purposes to highlight the potential for benzamide scaffolds to exhibit potent enzyme inhibition.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be modulated by 4-Fluoro-2-(trifluoromethyl)benzamide.

Caption: Hypothesized inhibition of a kinase by 4-Fluoro-2-(trifluoromethyl)benzamide.

Conclusion and Future Directions

4-Fluoro-2-(trifluoromethyl)benzamide represents a molecule of significant interest for drug discovery, largely due to the advantageous physicochemical properties imparted by its fluorine and trifluoromethyl substituents. While its precise mechanism of action remains to be elucidated, the available evidence from structurally analogous compounds strongly suggests its potential as a modulator of key cellular enzymes, particularly kinases. The experimental framework outlined in this guide provides a clear and logical path forward for researchers to systematically investigate this hypothesis. Future studies should focus on the identification of specific kinase targets, followed by in-depth characterization of the compound's effects in relevant cellular and in vivo models. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this promising chemical scaffold.

References

-